
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as DMPT, is a synthetic compound that has been studied for its potential applications in scientific research. DMPT has been found to have various biochemical and physiological effects, making it a promising candidate for research in several fields.
作用機序
The exact mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of the enzyme HIF-1α, which is involved in the regulation of oxygen levels in cells. By inhibiting HIF-1α, this compound may be able to prevent the growth and spread of cancer cells. This compound has also been found to activate the AMPK signaling pathway, which is involved in the regulation of cellular energy metabolism. By activating this pathway, this compound may be able to protect cells from damage and promote cell survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the activation of the AMPK signaling pathway, and the prevention of neurodegeneration. This compound has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone for lab experiments is its ability to inhibit cancer cell growth, which makes it a promising candidate for cancer research. This compound also has neuroprotective effects, which may be useful in the study of neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is the further study of its mechanism of action, which may help to identify new targets for drug development. Another direction is the development of new drugs based on the structure and properties of this compound, which may have improved efficacy and safety profiles. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
合成法
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of thioamide with α-bromoacetophenone, followed by the reaction with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The final product is then purified through recrystallization.
科学的研究の応用
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential applications in several fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells, and may be useful in the development of new cancer treatments. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and properties.
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-16(21-13(2)18-12)17(20)19-10-8-15(9-11-19)14-6-4-3-5-7-14/h3-8H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYASOAGXHYAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

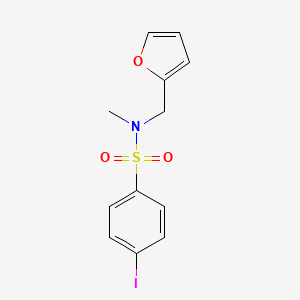

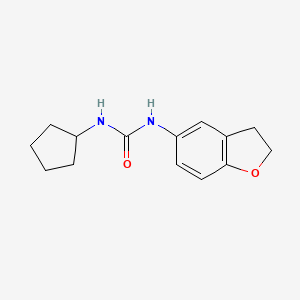
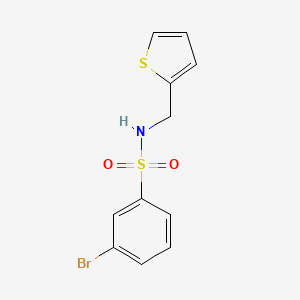
![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
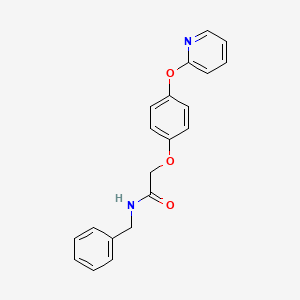
![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
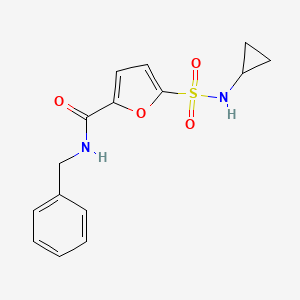
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
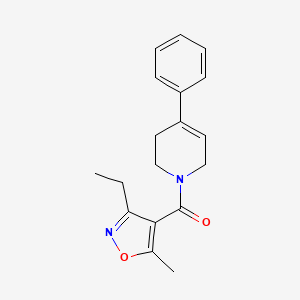
![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
